5-Phenylpyrimidine-2-carbonitrile

Catalog No.
S13461817
CAS No.
M.F
C11H7N3
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Phenylpyrimidine-2-carbonitrile

Product Name

5-Phenylpyrimidine-2-carbonitrile

IUPAC Name

5-phenylpyrimidine-2-carbonitrile

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C11H7N3/c12-6-11-13-7-10(8-14-11)9-4-2-1-3-5-9/h1-5,7-8H

InChI Key

NGPYBPIBWUIBQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)C#N

5-Phenylpyrimidine-2-carbonitrile is a heterocyclic compound characterized by a pyrimidine ring substituted with a phenyl group at the 5-position and a carbonitrile group at the 2-position. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of both the phenyl and carbonitrile groups contributes to its unique chemical properties, making it a subject of interest in various research fields.

, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides, utilizing oxidizing agents such as potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions typically involve the conversion of nitrile groups to amines, often using hydrogen gas in the presence of palladium on carbon as a catalyst.
  • Substitution: The phenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions, employing reagents like halogens or nucleophiles (amines, thiols) to yield various derivatives.

The biological activity of 5-Phenylpyrimidine-2-carbonitrile is significant due to its interaction with specific molecular targets. It has been reported to inhibit certain enzymes and receptors, modulating biological pathways that may lead to therapeutic effects. Its structural features allow it to engage in various interactions with biological macromolecules, enhancing its potential as a drug candidate .

The synthesis of 5-Phenylpyrimidine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Cyclocondensation: The initial step often involves cyclocondensation reactions using aromatic aldehydes and malononitrile.
  • Catalytic Methods: Catalysts such as iron acetylacetonate or palladium on carbon may be employed to enhance yields and reaction rates.
  • Refluxing Conditions: The reaction mixture is generally refluxed in solvents like ethanol or methanol, allowing for efficient conversion to the desired product .

5-Phenylpyrimidine-2-carbonitrile has diverse applications across various fields:

  • Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, anti-inflammatory drug, or enzyme inhibitor.
  • Material Science: Its derivatives may be utilized in the development of novel materials with specific properties.
  • Agricultural Chemistry: Compounds based on this structure could serve as agrochemicals or pesticides due to their biological activity .

Studies involving 5-Phenylpyrimidine-2-carbonitrile focus on its mechanism of action at the molecular level. It may interact with specific enzymes by binding to their active sites, thus inhibiting their function. The phenyl group can facilitate π-π interactions with aromatic residues in proteins, while the carbonitrile group may participate in hydrogen bonding, enhancing binding affinity .

Several compounds share structural similarities with 5-Phenylpyrimidine-2-carbonitrile. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
4-Amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrileContains hydrazinyl and carbonitrile groupsEnhanced biological activity due to additional functional groups
2-Amino-4,6-diphenylpyrimidineLacks carbonitrile groupSimpler structure; less reactivity
4-Amino-2-methyl-6-phenylpyrimidineContains a methyl group instead of hydrazinylDifferent reactivity profile due to methyl substitution
4-Amino-2-hydrazinyl-6-methylpyrimidineContains a methyl group instead of phenylAltered biological activity due to different substituent

The uniqueness of 5-Phenylpyrimidine-2-carbonitrile lies in its specific substitution pattern with both phenyl and carbonitrile groups, which imparts distinct chemical reactivity and biological properties compared to its analogs . This structural configuration allows for versatile modifications and interactions with various biological targets, enhancing its value in research and development.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

181.063997236 g/mol

Monoisotopic Mass

181.063997236 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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